N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide is a complex organic compound that features an imidazo[2,1-b][1,3]thiazole ring system fused to a phenyl group, and an oxane ring attached to a carboxamide group
Mechanism of Action
Target of Action
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide is a compound that has been synthesized and studied for its potential therapeutic applications Imidazole and thiazole derivatives, which are structural components of this compound, are known to exhibit a broad range of biological activities, including anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic effects .
Mode of Action
It is known that the imidazole and thiazole moieties in the compound can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the cellular context.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole and thiazole derivatives, it is likely that this compound could affect multiple pathways . The downstream effects would depend on the specific pathways involved and the cellular context.
Result of Action
Based on the known biological activities of imidazole and thiazole derivatives, it is likely that this compound could have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that imidazothiazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some imidazothiazole derivatives have shown antiproliferative activity against various types of cancer cells, including ovarian, colon, renal, and leukemia cell lines . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazothiazole derivatives can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazothiazole derivatives can exhibit changes in their effects over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of imidazothiazole derivatives can vary with dosage, potentially exhibiting threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that imidazothiazole derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that imidazothiazole derivatives can interact with transporters or binding proteins, potentially affecting the compound’s localization or accumulation .
Subcellular Localization
It is known that imidazothiazole derivatives can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[2,1-b][1,3]thiazole ring, which can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Formazans: Compounds with a similar nitrogen-rich backbone, known for their intense colors and redox properties.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds that have been studied for their potential to enhance the activity of other drugs.
Uniqueness
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide stands out due to its unique combination of an imidazo[2,1-b][1,3]thiazole ring and oxane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-21(23(10-13-28-14-11-23)17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)20-16-26-12-15-29-22(26)25-20/h1-9,12,15-16H,10-11,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLXMRIMKTCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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